



Technical Support Center: JNJ-47965567 Solubility and Formulation Guide

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Compound of Interest		
Compound Name:	JNJ-47965567	
Cat. No.:	B15586329	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome the poor solubility of **JNJ-47965567**, a potent and selective P2X7 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of **JNJ-47965567** in common laboratory solvents?

A1: **JNJ-47965567** is known to have poor aqueous solubility but is soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. [1][2][3][4][5] It is also soluble in 1-equivalent hydrochloric acid (HCl), which can be useful for preparing certain stock solutions. One supplier also notes its solubility in DMF and Ethanol.[5] Quantitative solubility data is summarized in the table below.

Q2: My JNJ-47965567 is not dissolving in DMSO as expected. What could be the issue?

A2: If you are experiencing issues with dissolving **JNJ-47965567** in DMSO, consider the following:

Purity of DMSO: Ensure you are using fresh, anhydrous (hygroscopic) DMSO.[1][3] DMSO
readily absorbs moisture from the air, which can significantly reduce the solubility of
hydrophobic compounds.



- Sonication: Gentle warming and sonication can aid in the dissolution process.[4][6][7]
- Concentration: Attempting to prepare a stock solution at a concentration higher than its maximum solubility will result in incomplete dissolution. Refer to the solubility table for maximum concentrations.

Q3: Can I dissolve JNJ-47965567 directly in aqueous buffers like PBS?

A3: No, **JNJ-47965567** is poorly soluble in aqueous buffers.[3] Direct dissolution in Phosphate-Buffered Saline (PBS) will likely result in precipitation. For cell-based assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the cells (typically <0.5%).

Q4: What are the recommended methods for preparing **JNJ-47965567** for in vivo studies?

A4: Due to its poor aqueous solubility, specialized formulations are required for in vivo administration. Two common and effective approaches are the use of co-solvent systems and cyclodextrins.

- Co-solvent Systems: A mixture of solvents is used to increase the solubility of the compound.
 A commonly cited formulation involves a combination of DMSO, PEG300, Tween-80, and saline.
 [7] Another option includes DMSO and corn oil.
- Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrin (β-CD)
 [6] and its derivative, sulfobutylether-β-cyclodextrin (SBE-β-CD),[7][8] have been successfully used to formulate JNJ-47965567 for in vivo use.

Detailed protocols for these methods are provided in the Troubleshooting Guide section.

Troubleshooting Guide for Poor Solubility

This guide provides step-by-step protocols for common solubility challenges encountered during experiments with **JNJ-47965567**.



Issue 1: Preparing a Concentrated Stock Solution for In Vitro Assays

Problem: Difficulty in dissolving **JNJ-47965567** to create a high-concentration stock solution for cell-based or biochemical assays.

Solution:

- Select the appropriate solvent: Anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][2][3][4][5]
- Determine the target concentration: Refer to the solubility table below to ensure you are not exceeding the maximum solubility. A concentration of 10-100 mM in DMSO is typically achievable.[1]
- Dissolution Procedure:
 - Weigh the required amount of JNJ-47965567 powder.
 - Add the calculated volume of fresh, anhydrous DMSO.
 - If the compound does not dissolve immediately, gently warm the solution (e.g., in a 37°C water bath) and sonicate for 10-15 minutes.
- Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Issue 2: Compound Precipitation Upon Dilution in Aqueous Media

Problem: **JNJ-47965567** precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.

Solution:

 Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your final assay volume.



- Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium. This gradual change in solvent polarity can sometimes prevent precipitation.
- Pre-warm the aqueous medium: Warming the buffer or medium to 37°C before adding the
 JNJ-47965567 stock solution can help maintain solubility.
- Vortexing during dilution: Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing.

Experimental Protocols

Protocol 1: Preparation of JNJ-47965567 Formulation using a Co-Solvent System for In Vivo Studies

This protocol is adapted from methods described for poorly soluble compounds.[7]

- Prepare a stock solution: Dissolve JNJ-47965567 in DMSO to achieve a clear solution.
- Add co-solvents sequentially: In a stepwise manner, add the following excipients, ensuring the solution remains clear after each addition:
 - Add PEG300 to a final concentration of 40%.
 - Add Tween-80 to a final concentration of 5%.
- Final dilution in saline: Bring the solution to the final volume with saline to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Concentration: This method has been reported to achieve a solubility of at least 2.5 mg/mL.[7]

Protocol 2: Preparation of JNJ-47965567 Formulation using Cyclodextrins for In Vivo Studies

This protocol is based on a published method for formulating JNJ-47965567.[6]



- Prepare the cyclodextrin solution: Dissolve β-cyclodextrin (β-CD) in sterile water to make a 30% (w/v) solution.
- Solubilize **JNJ-47965567**: Add **JNJ-47965567** to the 30% β-CD solution to a final concentration of 5 mg/mL.
- Heating and Sonication:
 - Rotate the mixture at 45°C for 2 hours.
 - Sonicate in a 37°C water bath for 15 minutes.[6]
- Sterilization and Storage: Filter sterilize the final solution using a 0.22 μm filter and store at 4°C for up to one week.

Quantitative Data Summary

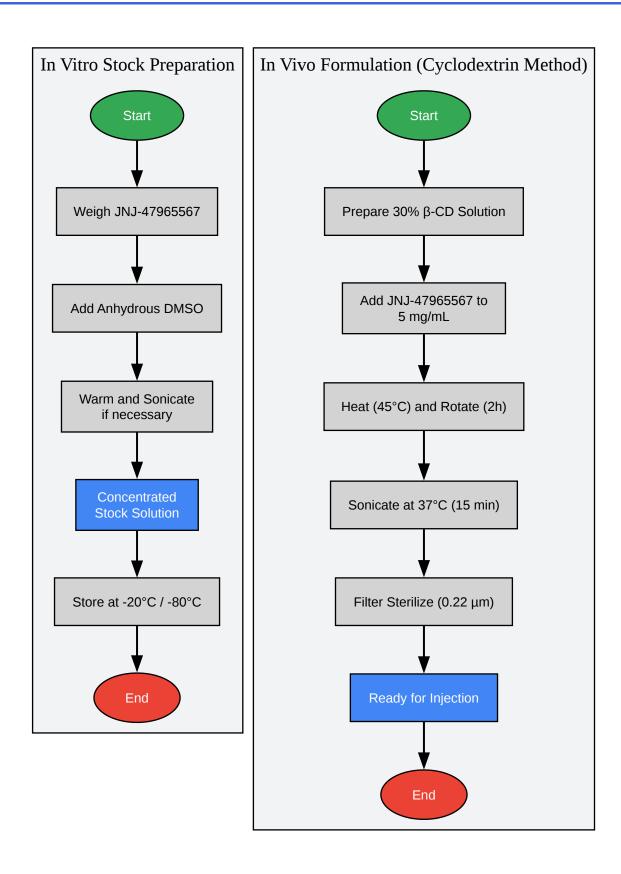


Solvent/Vehicle	Maximum Concentration	Molar Concentration (mM)	Source(s)
DMSO	100 mg/mL	204.65	[1][7]
DMSO	98 mg/mL	200.55	[3]
DMSO	48.86 mg/mL	100	
1 eq. HCl	24.43 mg/mL	50	
DMF	30 mg/mL	61.39	[5]
Ethanol	12.5 mg/mL	25.58	[5]
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	≥ 5.12	[7]
10% DMSO, 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL	≥ 5.12	[7]
30% (w/v) β-CD in water	5 mg/mL	10.23	[6]

Visualizations

Caption: P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.





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Caption: Experimental Workflows for JNJ-47965567 Solubilization.



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